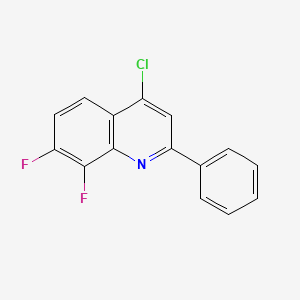

4-Chloro-7,8-difluoro-2-phenylquinoline

Description

4-Chloro-7,8-difluoro-2-phenylquinoline is a halogenated quinoline derivative characterized by a quinoline core substituted with chlorine at position 4, fluorine atoms at positions 7 and 8, and a phenyl group at position 2.

The compound’s electronic profile is influenced by the electron-withdrawing effects of chlorine and fluorine, which may enhance its binding affinity to biological targets compared to non-halogenated analogs. Its synthesis likely involves halogenation and coupling reactions, as seen in methods for related dihalogenated quinolines .

Properties

CAS No. |

1189106-42-0 |

|---|---|

Molecular Formula |

C15H8ClF2N |

Molecular Weight |

275.68 g/mol |

IUPAC Name |

4-chloro-7,8-difluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H8ClF2N/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H |

InChI Key |

IOWSUPHBQOMSED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)F)C(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7,8-difluoro-2-phenylquinoline typically involves cyclization reactions, cycloaddition reactions, and halogen displacement reactions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group undergoes substitution reactions with various nucleophiles due to its activation by electron-withdrawing fluorine atoms at positions 7 and 8.

Key Observations :

-

Reactions proceed via an SNAr mechanism , accelerated by electron-deficient aromatic rings .

-

Steric hindrance from the 2-phenyl group reduces reactivity at position 2, favoring substitution at position 4 .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings for functionalization:

Suzuki-Miyaura Coupling

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form polycyclic systems:

Structural Impact :

Halogen Exchange Reactions

Fluoride-mediated halogen exchange enables selective replacement of chlorine:

Mechanistic Study :

Oxidation and Reduction

Limited data exists for redox transformations, but analogous systems suggest:

Computational Reactivity Analysis

DFT studies (B3LYP/6-311+G**) provide insight into reaction thermodynamics:

Scientific Research Applications

4-Chloro-7,8-difluoro-2-phenylquinoline has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

4-Chloro-7,8-difluoro-2-phenylquinoline is compared to other similar compounds, such as 4-Chloro-2-phenylquinoline and 7,8-Difluoro-2-phenylquinoline. The presence of both chlorine and fluorine atoms in its structure makes it unique and potentially more reactive than its counterparts. The fluorine atoms, in particular, can enhance the compound's stability and biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern and halogen type critically differentiate 4-Chloro-7,8-difluoro-2-phenylquinoline from other quinoline derivatives:

*Estimated based on analogous compounds.

Key Observations :

- Steric considerations: The trifluoromethyl group in 4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline introduces greater steric hindrance than fluorine or chlorine, which may reduce membrane permeability .

- Solubility: The amino group in 4-Amino-7,8-difluoro-2-phenylquinoline enhances polarity and aqueous solubility compared to halogenated analogs .

Biological Activity

4-Chloro-7,8-difluoro-2-phenylquinoline is a synthetic organic compound belonging to the quinoline class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique substitution pattern that includes a chlorine atom at the 4-position and two fluorine atoms at the 7 and 8 positions, along with a phenyl group at the 2-position. Its molecular formula is C₁₈H₁₄ClF₂N, with a molecular weight of approximately 275.68 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Quinoline derivatives have been shown to exhibit mechanisms such as:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of enzymes involved in critical biological pathways.

- Anticancer Activity : Some studies suggest that this compound may interfere with cellular proliferation by targeting specific cancer cell pathways .

- Antimicrobial Properties : The compound has been investigated for its potential antibacterial and antifungal activities .

Biological Activity Data

Research findings indicate that this compound exhibits significant biological activity across various studies. Below is a summary of its observed effects:

Case Studies

- Anticancer Studies : A study focused on the anticancer properties of related quinoline derivatives found that modifications to the structure can enhance antiproliferative activities. The compound was evaluated using an MTT assay, revealing promising results in inhibiting cancer cell growth .

- Antimicrobial Efficacy : Another study reported that derivatives similar to this compound displayed significant antibacterial activity against various pathogens, indicating potential for therapeutic use in infectious diseases .

- In Silico Studies : Computational modeling has been employed to predict the pharmacokinetics and toxicity profiles of this compound, suggesting good drug-like properties with low risks of cardiotoxicity or carcinogenicity .

Research Findings

Recent investigations into quinoline derivatives have highlighted their potential across multiple therapeutic areas:

- Cancer Treatment : Structural modifications have led to compounds with enhanced anticancer properties, particularly through targeting tubulin dynamics in cancer cells .

- Infection Control : The antimicrobial properties suggest that these compounds could serve as effective agents against resistant bacterial strains .

Q & A

Q. What are the primary synthetic routes for 4-Chloro-7,8-difluoro-2-phenylquinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functionalization of the quinoline core. For example, chlorination of precursor quinoline derivatives (e.g., 7,8-difluoro-2-phenylquinoline) using reagents like POCl₃ under reflux conditions can introduce the chlorine substituent . Key factors include temperature control (60–100°C), solvent selection (e.g., DMF or toluene), and stoichiometric ratios of halogenating agents. Yields may vary due to competing side reactions, such as over-halogenation or ring degradation. Optimizing reaction time and purification (e.g., column chromatography) improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹⁹F and ¹³C NMR are critical for identifying fluorine and chlorine substituents. Chemical shifts for aromatic fluorine atoms typically appear between -110 to -130 ppm .

- X-ray crystallography : Resolves regioselectivity of substituents. For example, in related quinoline derivatives, X-ray data confirm substituent positions and bond angles, critical for validating synthetic accuracy .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing isomers .

Q. How does the substitution pattern (Cl, F, phenyl) influence reactivity in cross-coupling reactions?

The chlorine atom at position 4 is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its electron-withdrawing effect, enabling aryl-aryl bond formation. Fluorine atoms at positions 7 and 8 stabilize the quinoline ring via inductive effects but reduce nucleophilic substitution rates. The phenyl group at position 2 sterically hinders reactions at adjacent positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of similar quinoline derivatives?

Discrepancies often arise from substituent positioning. For example, 4-chloro-8-fluoro-2-methylquinoline shows antimicrobial activity (MIC = 2 µg/mL against S. aureus), while 4-chloro-6-fluoro derivatives are less potent. Methodological solutions:

Q. How can regioselectivity challenges during functionalization be addressed?

Competing reactions at positions 4 (Cl) and 7/8 (F) require precise control:

- Protecting groups : Temporarily block fluorine sites using silyl or boronate groups during chlorination .

- Catalytic systems : Palladium catalysts with bulky ligands (e.g., XPhos) favor coupling at position 4 over fluorinated positions .

Q. What experimental and computational methods validate mechanistic pathways in fluorination reactions?

- Isotopic labeling : ¹⁸F radiolabeling tracks fluorination efficiency and byproduct formation.

- Kinetic studies : Monitor reaction intermediates via in-situ IR or HPLC to identify rate-determining steps.

- DFT calculations : Simulate transition states to explain preference for electrophilic vs. nucleophilic fluorination .

Q. How do steric and electronic effects of the phenyl group at position 2 impact crystallization behavior?

The 2-phenyl group induces torsional strain, affecting crystal packing. X-ray data for analogues (e.g., 2-phenylquinolines) reveal π-π stacking distances of 3.5–4.0 Å, with Cl/F substituents influencing lattice symmetry. Differential Scanning Calorimetry (DSC) can correlate melting points with crystallinity .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible results for similar derivatives?

Variations in microbial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), and compound purity (e.g., residual solvents) contribute to discrepancies. For example, this compound may exhibit MIC = 4 µg/mL in one study but >64 µg/mL in another due to differences in bacterial membrane permeability testing .

Q. How can conflicting computational predictions about substituent effects be reconciled?

Disagreements between molecular docking (favoring Cl at position 4) and QSAR models (emphasizing fluorine’s electronegativity) arise from oversimplified assumptions. Solutions:

- Multi-parameter optimization : Combine steric, electronic, and solvation parameters in predictive models.

- Experimental validation : Synthesize derivatives with controlled substituent patterns and test binding affinities .

Methodological Best Practices

Q. What quality control protocols ensure reproducibility in quinoline derivative synthesis?

- Purity standards : Require ≥95% purity (HPLC/GC-MS) with documentation of residual solvents.

- Batch consistency : Use controlled crystallization conditions (e.g., cooling rates, solvent mixtures) to minimize polymorphic variation.

- Data sharing : Publish detailed synthetic procedures, including failed attempts, to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.